

Spectroscopic Profile of **tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate</i>
Compound Name:	
Cat. No.:	B153220

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate**, a key intermediate in contemporary drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate**. These datasets are crucial for the structural elucidation and quality control of this compound. The data presented is applicable to both the racemic mixture and its individual enantiomers, as standard NMR, IR, and MS techniques do not differentiate between enantiomers.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.83	m	1H	CH
~3.68	m	2H	CH ₂
~3.33	m	2H	CH ₂
~1.86	m	4H	CH ₂
~1.58	m	3H	CH, NH, OH
1.46	s	9H	C(CH ₃) ₃
~1.38	m	1H	CH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
155.0	C=O
79.3	C(CH ₃) ₃
62.8	CH ₂ -OH
56.9	CH
46.4	CH ₂
31.0	CH ₂
30.6	CH ₂
29.3	CH ₂
28.7	C(CH ₃) ₃
23.6	CH ₂

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectroscopic Data

Wavenumber (ν_{\max}) cm^{-1}	Interpretation
3428	O-H stretch (alcohol)
2971, 2872	C-H stretch (aliphatic)
1692	C=O stretch (carbamate)
1478, 1457	C-H bend (alkane)
1397, 1366	C-H bend (gem-dimethyl)
1251	C-O stretch
1169	C-N stretch
1109, 1059	C-O stretch (alcohol)

Sample Preparation: Thin Film

Table 4: Mass Spectrometry Data

m/z	Ion
217.15	$[\text{M}+\text{H}]^+$

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

Experimental Protocols

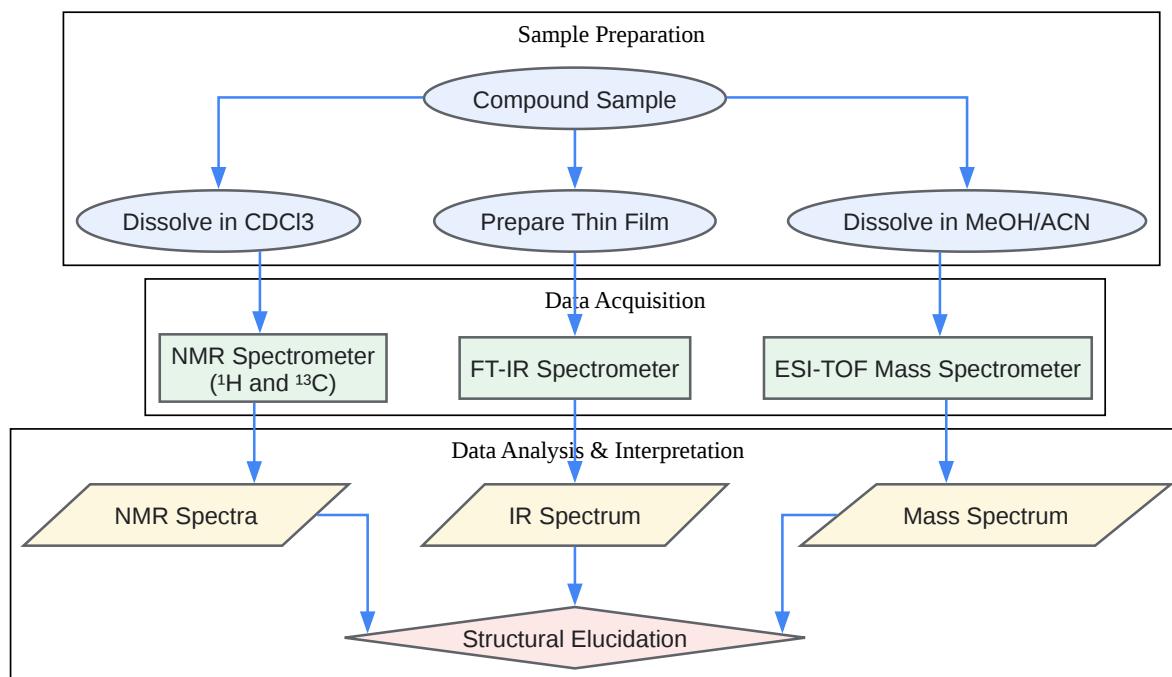
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate** (5-10 mg) was prepared in deuterated chloroform (CDCl_3 , 0.5-0.7 mL). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. The spectra were recorded on a Bruker Avance 500 MHz spectrometer. For ^1H NMR, a sufficient number of scans were acquired to achieve a good

signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence was utilized to enhance sensitivity.

Infrared (IR) Spectroscopy


The IR spectrum was obtained using the thin-film method. A small amount of the neat compound was placed between two sodium chloride (NaCl) plates to create a thin film. The spectrum was recorded on a PerkinElmer Spectrum 100 FT-IR spectrometer, with data reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ESI source. The analysis was conducted in positive ion mode, and the mass-to-charge ratio (m/z) of the resulting ions was recorded.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153220#spectroscopic-data-nmr-ir-ms-of-tert-butyl-3-hydroxymethyl-piperazine-1-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com